Product packaging for (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate(Cat. No.:CAS No. 876160-31-5)

(E)-ethyl 3-(5-bromopyridin-2-yl)acrylate

Cat. No.: B2762393
CAS No.: 876160-31-5
M. Wt: 256.099
InChI Key: BFPKQFHPRDXZPZ-AATRIKPKSA-N
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Description

Contextualizing Pyridine-Containing α,β-Unsaturated Esters in Chemical Research

The pyridine (B92270) ring is a fundamental heterocyclic scaffold found in a vast number of biologically active compounds and pharmaceuticals. wikipedia.orgresearchgate.net It is a key component in over 7,000 existing drug molecules of medicinal importance. nih.govrsc.org The nitrogen atom in the ring imparts unique electronic properties and allows for hydrogen bonding, which is crucial for molecular interactions with biological targets. nih.govrsc.org Consequently, developing synthetic methods to access and modify pyridine-containing molecules is a major focus in medicinal chemistry. researchgate.netnih.gov

The α,β-unsaturated ester group, specifically the acrylate (B77674) moiety, is also a highly valuable functional group in organic synthesis. wikipedia.org This system is a classic Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. Furthermore, the double bond can participate in various cycloaddition reactions, such as the Diels-Alder reaction, and can be subjected to oxidation or reduction. wikipedia.org Ethyl acrylate itself is a reagent used in the synthesis of various pharmaceutical intermediates. wikipedia.org The combination of a pyridine ring and an α,β-unsaturated ester creates a molecule with dual reactivity, offering chemists a powerful tool for constructing diverse molecular architectures.

Significance of Brominated Pyridine Scaffolds in Synthetic Strategies

The presence of a bromine atom on the pyridine scaffold is of particular strategic importance in organic synthesis. Halogenated aromatic compounds, including brominated pyridines, are key substrates for a multitude of cross-coupling reactions. The bromine atom serves as a versatile synthetic handle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.

This capability allows for the straightforward introduction of various substituents, such as alkyl, aryl, or acetylenic groups, onto the pyridine ring. This modular approach is highly efficient for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov The bromine substituent enhances the reactivity of the pyridine ring in these transformations, making it a valuable intermediate for building more complex molecular frameworks for potential use in pharmaceuticals and agrochemicals.

Overview of Research Directions for (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate

Research involving this compound primarily focuses on its utility as a bifunctional building block in organic synthesis. The compound's structure allows for a sequential and regioselective modification of its two key components.

Key Research Applications:

Cross-Coupling Reactions: The 5-bromo position on the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functional groups, effectively using the this compound core to build a wide array of more elaborate pyridine derivatives.

Michael Additions: The acrylate moiety is an excellent Michael acceptor, enabling the addition of various nucleophiles (e.g., amines, thiols, carbanions). This reaction is fundamental for extending the carbon chain and introducing new functionalities.

Heterocycle Synthesis: The compound can serve as a precursor for the synthesis of more complex heterocyclic systems. The reactive sites can be manipulated to participate in cyclization reactions, leading to novel fused-ring structures.

Medicinal Chemistry: Given the prevalence of the pyridine scaffold in drug molecules, this compound is an attractive starting material for synthesizing potential therapeutic agents. researchgate.netnih.govrsc.org Researchers can modify both the pyridine ring and the acrylate side chain to optimize biological activity.

The typical synthesis of this compound and its analogs involves a cross-coupling reaction, such as a Heck reaction between a bromopyridine derivative and an acrylate ester, or the reaction of a pyridine carbaldehyde with an appropriate ylide or phosphonate (B1237965) ester in a Wittig or Horner-Wadsworth-Emmons reaction. chemicalbook.com

Compound Data

Table 1: Properties of this compound

Property Value
Molecular Formula C₁₀H₁₀BrNO₂
Molecular Weight 256.10 g/mol
IUPAC Name ethyl (2E)-3-(5-bromopyridin-2-yl)prop-2-enoate
Canonical SMILES CCOC(=O)/C=C/C1=CC=C(C=N1)Br

| InChI Key | YGMJQADDGOKYTH-ONEGZZNKSA-N |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNO2 B2762393 (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate CAS No. 876160-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(5-bromopyridin-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-2-14-10(13)6-5-9-4-3-8(11)7-12-9/h3-7H,2H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPKQFHPRDXZPZ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for E Ethyl 3 5 Bromopyridin 2 Yl Acrylate and Analogues

Direct C-C Bond Forming Strategies for Acrylate (B77674) Construction

Direct carbon-carbon bond formation is a prevalent strategy for synthesizing pyridine (B92270) acrylates. This approach typically involves the coupling of a functionalized pyridine with a suitable three-carbon acrylate component. Several palladium-catalyzed cross-coupling reactions are particularly effective for this transformation.

Heck-type Coupling Approaches to α,β-Unsaturated Esters

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone method for the synthesis of substituted alkenes, including α,β-unsaturated esters like (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate. organic-chemistry.orgwikipedia.org This reaction typically involves an aryl or vinyl halide and an activated alkene in the presence of a base. organic-chemistry.org The versatility of the Heck reaction allows for a broad range of substrates, and it is known for its high trans selectivity, which is crucial for obtaining the desired (E)-isomer of the target compound. organic-chemistry.org

In a typical synthesis of a pyridine acrylate via the Heck reaction, a bromopyridine derivative, such as 2-bromopyridine, is reacted with ethyl acrylate. The reaction is catalyzed by a palladium source, often Pd(OAc)₂, and requires a base, such as a tertiary amine or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. beilstein-journals.orgmdpi.com Phosphine (B1218219) ligands are often employed to stabilize the palladium catalyst and enhance its reactivity. mdpi.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the reaction's efficiency and yield. ugent.be For instance, the use of N-heterocyclic carbene (NHC) palladium complexes has been shown to be effective in catalyzing Heck reactions. organic-chemistry.org

Catalyst/PrecatalystBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ / PPh₃Et₃NDMF100Good
[SIPr·H][Pd(η³-2-Me-allyl)Cl₂]K₂CO₃DMF100Up to 98% ugent.be
Pd EnCat® 40AcONaEtOH/H₂O120 (Microwave)Not specified for this specific product

This table presents representative conditions for Heck-type reactions and may not reflect the optimized conditions for the specific synthesis of this compound.

Suzuki-Miyaura Cross-Coupling for Pyridine-Acrylate Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.org This reaction is widely used due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of many boronic acids and their esters. wikipedia.orgyoutube.com

For the synthesis of pyridine-acrylates, a Suzuki reaction would typically involve the coupling of a pyridyl boronic acid or ester with a halo-acrylate, such as ethyl bromocrotonate. Alternatively, a bromo-pyridine could be coupled with an acrylate-derived boronic acid or ester. The reaction is catalyzed by a palladium complex and requires a base, such as sodium carbonate or potassium phosphate (B84403). youtube.com The choice of solvent can vary, with common options including toluene, THF, dioxane, and DMF, and the reaction can sometimes be performed in aqueous or biphasic systems. wikipedia.org

Palladium CatalystBaseSolventReaction Conditions
Pd(PPh₃)₄K₂CO₃Toluene/WaterReflux
Pd(dppf)Cl₂Cs₂CO₃Dioxane80-100 °C

This table illustrates general conditions for Suzuki-Miyaura couplings and would need to be adapted for the specific synthesis of this compound.

Negishi and Stille Coupling Variations in Pyridine Synthesis

The Negishi and Stille couplings offer alternative palladium-catalyzed methods for the formation of C-C bonds, including the synthesis of pyridine acrylates.

The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate. wikipedia.org This reaction is known for its high yields and tolerance of various functional groups. orgsyn.org For the synthesis of a pyridine acrylate, a pyridylzinc halide could be coupled with an acrylate-containing halide. orgsyn.org Nickel catalysts can also be employed in Negishi cross-couplings. wikipedia.org The development of solid, air-stable 2-pyridylzinc reagents has increased the practicality of this method. nih.gov

The Stille reaction utilizes an organotin compound (organostannane) coupling with an organic electrophile. wikipedia.orgthermofisher.com A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture, and their compatibility with a wide array of functional groups. wikipedia.orgthermofisher.com To synthesize a pyridine acrylate, a pyridylstannane could be reacted with an acrylate-containing halide, or a halopyridine could be coupled with an acryloylstannane. thermofisher.com

Coupling ReactionOrganometallic ReagentElectrophileCatalyst
NegishiPyridylzinc halideHalo-acrylatePd(PPh₃)₄ or Ni(dppe)Cl₂
StillePyridylstannaneHalo-acrylatePd(PPh₃)₄

This table provides a general overview of the components used in Negishi and Stille couplings for pyridine acrylate synthesis.

Pyridine Ring Construction Methodologies Involving Acrylate Precursors

An alternative synthetic approach involves the construction of the pyridine ring itself, using precursors that already contain the acrylate moiety. This strategy allows for the introduction of diverse substituents on the pyridine ring.

Hantzsch-type and Related Multicomponent Cyclizations

The Hantzsch pyridine synthesis is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.com The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine. wikipedia.orgorganic-chemistry.org This method is highly versatile for creating a variety of substituted pyridines. acsgcipr.orgeurekaselect.com

To apply this to the synthesis of a pyridine acrylate, one of the β-ketoester components could be replaced with a precursor that incorporates the acrylate functionality. Multicomponent reactions are advantageous due to their efficiency and atom economy, often allowing for the construction of complex molecules in a single step. acsgcipr.orgbohrium.com Mechanochemical versions of the Hantzsch reaction have also been developed, offering a more environmentally friendly approach. nih.gov

Reaction TypeComponentsKey Feature
Hantzsch Pyridine SynthesisAldehyde, β-ketoester (x2), Ammonia/Ammonium AcetateForms a dihydropyridine intermediate that requires oxidation. wikipedia.orgorganic-chemistry.org
Modified HantzschAldehyde, β-ketoester, Acrylate-containing precursor, AmmoniaIncorporates the acrylate moiety during ring formation.

This table outlines the general components of the Hantzsch synthesis and a potential modification for synthesizing pyridine acrylates.

Rh(III)-Catalyzed C-H Activation and Cyclization Pathways

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyridines. nih.gov These reactions often proceed via chelation-assisted C-H functionalization, allowing for high regioselectivity. nih.gov

In the context of pyridine synthesis, Rh(III) catalysts can facilitate the annulation of various starting materials. For instance, α,β-unsaturated oximes can be coupled with alkenes to form substituted pyridines. nih.gov This type of reaction proceeds through a proposed mechanism involving reversible C-H activation, alkene insertion, and a C-N bond formation/N-O bond cleavage process. nih.gov The application of this methodology could involve the use of an acrylate as the alkene coupling partner, leading to the direct formation of a pyridine ring bearing an ethyl acrylate substituent. Rhodium-catalyzed reactions can also be used for the direct alkylation of pyridine C-H bonds with acrylates. researchgate.net

Catalyst SystemReactantsKey Transformation
[CpRhCl₂]₂ / AgSbF₆N-Pivaloyloxime, AlkeneOxidative annulation to form a pyridine ring. nih.gov
[CpRhCl₂]₂ / Cu(OAc)₂N,N-dimethyl-N'-(pyridin-2-yl)urea N-oxide, AcrylateDirect C-H alkylation of the pyridine ring. researchgate.net

This table summarizes examples of Rh(III)-catalyzed reactions for the synthesis and functionalization of pyridines.

Palladium-Catalyzed C-H Alkenylation in Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The Heck reaction, a key example of such transformations, facilitates the coupling of unsaturated halides with alkenes. This methodology is particularly relevant for the synthesis of this compound from a suitable bromopyridine precursor and ethyl acrylate.

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. The stereochemistry of the resulting alkene is typically trans (E), which is advantageous for the synthesis of the target compound.

Detailed research findings have demonstrated the utility of the Heck reaction in synthesizing structurally similar compounds. For instance, the synthesis of 1,3-diarylpropene derivatives has been successfully achieved through the palladium-catalyzed reaction of 2-amidoiodobenzene derivatives with allylbenzenes like estragole (B85927) or eugenol. nih.gov In these reactions, palladium(II) acetate is often used as the catalyst precursor, which is reduced in situ to the active palladium(0) species. The reaction is typically carried out in the presence of a base, such as triethylamine, and a suitable solvent, like N,N-dimethylformamide (DMF). nih.gov

The reaction conditions for the Heck coupling can be optimized to achieve high yields and selectivity. Key parameters include the choice of palladium catalyst and ligands, the base, the solvent, and the reaction temperature. While phosphine-free palladium precursors can be effective, the use of phosphine ligands can sometimes enhance catalytic activity and stability. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Heck Reaction of Aryl Halides with Alkenes
Aryl HalideAlkeneCatalystBaseSolventTemperature (°C)Yield (%)Reference
2-Iodoaniline derivativeEstragolePd(OAc)₂TriethylamineDMF120High nih.gov
IodobenzeneEugenolPhosphine-free PalladiumK₂CO₃DMF/H₂O100Up to 100 (conversion) nih.gov
Aryl Bromiden-Butyl AcrylatePd(dba)₂/L·HBrCs₂CO₃--High acs.org

Functional Group Interconversion Routes to the Acrylate Moiety

An alternative and widely employed strategy for the synthesis of α,β-unsaturated esters, such as this compound, involves the olefination of an aldehyde. This approach falls under the category of functional group interconversion, where a carbonyl group is transformed into a carbon-carbon double bond. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this purpose, offering high stereoselectivity for the (E)-isomer. wikipedia.orgorganic-chemistry.org

The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generated by treating a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, with a base. enamine.net This carbanion then reacts with an aldehyde, in this case, 5-bromopyridine-2-carbaldehyde, in a nucleophilic addition to form a β-hydroxyphosphonate intermediate. This intermediate subsequently undergoes elimination to yield the desired α,β-unsaturated ester and a water-soluble phosphate byproduct, which simplifies purification. wikipedia.org

A key advantage of the HWE reaction is its general preference for the formation of the (E)-alkene, which is often the thermodynamically more stable isomer. organic-chemistry.org The reaction conditions can be tuned to further enhance this selectivity. Factors such as the steric bulk of the aldehyde, the reaction temperature, and the choice of cation in the base can influence the stereochemical outcome. wikipedia.org

The Wittig reaction is another classic olefination method that can be used to synthesize alkenes from aldehydes and ketones. udel.edu It employs a phosphonium (B103445) ylide as the nucleophile. While effective, the Wittig reaction can sometimes lead to mixtures of (E) and (Z) isomers, and the removal of the triphenylphosphine (B44618) oxide byproduct can be more challenging than the phosphate byproduct from the HWE reaction. For the synthesis of α,β-unsaturated esters where the (E)-isomer is desired, the HWE reaction is often the preferred method due to its superior stereocontrol and easier workup.

Table 2: Typical Conditions for the Horner-Wadsworth-Emmons Reaction
AldehydePhosphonate ReagentBaseSolventTemperatureKey FeaturesReference
Aromatic AldehydeTriethyl phosphonoacetateNaH, NaOMe, or BuLiTHF, DME, or Ethanol-78 °C to refluxPredominantly (E)-alkene formation, water-soluble byproduct. wikipedia.orgorganic-chemistry.org
Various AldehydesMethyl 2-(dimethoxyphosphoryl)acetateLi, Na, or K salts--78 to 23 °C(E)-stereoselectivity increases with aldehyde bulk and higher temperature. wikipedia.org

Reaction Mechanisms and Reactivity of E Ethyl 3 5 Bromopyridin 2 Yl Acrylate

Mechanistic Investigations of Cross-Coupling Reactions at the Bromopyridine Moiety

The bromine atom on the pyridine (B92270) ring serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, which are fundamental for creating more complex molecular architectures. These reactions, including the Suzuki, Heck, and Negishi couplings, are central to synthetic organic chemistry. acs.org The general catalytic cycle for these transformations involves a sequence of oxidative addition, transmetalation (or a related step), and reductive elimination. csbsju.eduyoutube.com

The catalytic cycle of palladium-catalyzed cross-coupling reactions typically begins with a coordinatively unsaturated Palladium(0) complex. youtube.com

Oxidative Addition : The first and often rate-limiting step is the oxidative addition of the C-Br bond of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate to the Pd(0) catalyst. csbsju.edunih.gov This reaction involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a square planar Pd(II) complex. In this process, the oxidation state of palladium changes from 0 to +2. youtube.com The reactivity order for halopyridines in this step is generally I > Br > Cl. csbsju.edu

Transmetalation (for Suzuki, Negishi, etc.) : In reactions like the Suzuki coupling, the next step involves the transfer of an organic group (e.g., an aryl or vinyl group from an organoboron compound) from a main group organometallic reagent to the Pd(II) complex. This step, known as transmetalation, requires a base to activate the organoboron species. csbsju.edu

Reductive Elimination : The final step in the catalytic cycle is reductive elimination. csbsju.edu In this concerted step, the two organic ligands on the Pd(II) center couple, forming a new carbon-carbon bond and the final product. Simultaneously, the palladium catalyst is reduced from Pd(II) back to its Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.com For reductive elimination to occur, the organic groups must typically be in a cis orientation on the palladium complex. youtube.com

A generalized mechanism for a Suzuki cross-coupling reaction is depicted below:

Catalytic Cycle for Suzuki Cross-Coupling
Step Description Intermediate
1. Oxidative Addition Pd(0) inserts into the Ar-Br bond. Ar-Pd(II)-Br complex
2. Transmetalation The organic group (R) is transferred from the boronic acid to the palladium complex. Ar-Pd(II)-R complex

| 3. Reductive Elimination | The Ar and R groups couple, forming the product and regenerating the Pd(0) catalyst. | Pd(0) + Ar-R |

The choice of ligand coordinated to the palladium center is crucial for the success and efficiency of cross-coupling reactions. nih.govnih.gov Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a critical role in modulating the electronic and steric properties of the catalyst, thereby influencing each step of the catalytic cycle. researchgate.net

Enhancing Oxidative Addition : Electron-rich and sterically bulky ligands, such as trialkylphosphines (e.g., PCy₃, P(t-Bu)₃) or specific biarylphosphines (e.g., SPhos, XPhos), can accelerate the rate of oxidative addition. nih.govnih.gov They stabilize the electron-deficient Pd(0) center and promote its insertion into the C-Br bond.

Facilitating Reductive Elimination : The steric bulk of ligands can also promote the reductive elimination step by creating a sterically crowded environment around the metal center, which is relieved upon product formation. nih.gov

Preventing Catalyst Deactivation : Ligands stabilize the palladium nanoparticles and prevent their aggregation into inactive bulk palladium metal. Bidentate ligands can also prevent the formation of unreactive palladium dimers after oxidative addition. nih.gov

The table below illustrates the effect of different ligands on the yield of Suzuki-Miyaura coupling reactions involving aryl bromides, which are analogous to the bromopyridine moiety.

Table 1: Influence of Ligands on Suzuki-Miyaura Coupling Yields

Aryl Bromide Boronic Acid Catalyst / Ligand Base Solvent Yield (%)
4-Bromotoluene Phenylboronic acid Pd(OAc)₂ / PPh₃ K₂CO₃ Toluene 75
4-Bromotoluene Phenylboronic acid PdCl₂(dppf) K₂CO₃ THF 95
2-Bromopyridine Phenylboronic acid Pd/C (ligand-free) K₂CO₃ H₂O/Ethanol 92 researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Bromopyridine Ring

Beyond metal-catalyzed reactions, the bromine atom on the electron-deficient pyridine ring can be displaced by strong nucleophiles through nucleophilic aromatic substitution (SNAr) mechanisms.

Under the influence of very strong bases, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), 5-bromopyridines can undergo an elimination-addition reaction via a highly reactive pyridyne intermediate. wikipedia.org

Deprotonation : The strong base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (C-4), forming a carbanion.

Elimination : The carbanion rapidly eliminates the bromide ion, forming a strained, highly reactive 3,4-pyridyne intermediate. wikipedia.orgnih.gov

Nucleophilic Addition : A nucleophile (e.g., amide ion or another added nucleophile) attacks one of the two carbons of the strained triple bond. This can lead to a mixture of regioisomeric products. wikipedia.org For a 5-bromo-2-substituted pyridine, nucleophilic attack on the 3,4-pyridyne could result in substitution at either the C-3 or C-4 position. The regioselectivity is influenced by the electronic effects of the substituents on the ring. nih.gov

The reaction of 3-bromopyridine (B30812) with sodium amide in liquid ammonia (B1221849), for example, yields a mixture of 3-aminopyridine (B143674) and 4-aminopyridine (B3432731) through a 3,4-pyridyne intermediate. wikipedia.org

The direct displacement of bromide follows the classical SNAr pathway, which consists of two steps:

Nucleophilic Attack : A nucleophile attacks the carbon atom bonded to the bromine. The electron-withdrawing nature of the pyridine nitrogen atom helps to stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex. The acrylate (B77674) group at the 2-position further activates the ring towards nucleophilic attack.

Departure of Leaving Group : The aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group.

This pathway is favored with strong nucleophiles and when the pyridine ring is activated by electron-withdrawing groups. mdpi.com For this compound, the electron-withdrawing character of both the ring nitrogen and the acrylate substituent makes the C-5 position susceptible to this type of substitution.

Reactivity of the α,β-Unsaturated Ester Group

The α,β-unsaturated ester group in this compound is an electrophilic Michael acceptor. The β-carbon of the double bond is electron-deficient due to the electron-withdrawing effect of the adjacent ester carbonyl group and the pyridine ring. This makes it susceptible to conjugate addition (Michael addition) by a wide range of soft nucleophiles, such as amines, thiols, and enolates. rsc.org

The reaction mechanism involves the addition of a nucleophile to the β-carbon, which generates an enolate intermediate. This intermediate is then protonated, typically by the solvent or during aqueous workup, to yield the final 1,4-adduct. rsc.org

Table 2: Examples of Michael Addition to α,β-Unsaturated Esters

α,β-Unsaturated Ester Nucleophile Conditions Product Type
Ethyl acrylate Hydrazine hydrate > 200 °C Pyrazolidinone derivatives rsc.org
Methyl acrylate Thiophenol Base catalyst (e.g., Et₃N) Thioether
Diethyl glutaconate Hydrazine Room Temperature 1,2-disubstituted adduct rsc.org

The reactivity of this group allows for further functionalization of the molecule, for instance, by introducing new side chains or by using it as a linker to attach the molecule to other substrates. nih.gov

Michael Addition Pathways and Electron-Deficient Olefin Behavior

This compound functions as a classic Michael acceptor, a characteristic rooted in its nature as an electron-deficient olefin. The electron-withdrawing effects of both the ethyl acrylate group and the 5-bromopyridin-2-yl substituent significantly polarize the carbon-carbon double bond. This polarization results in a partial positive charge on the β-carbon, making it highly electrophilic and susceptible to attack by nucleophiles.

The general mechanism for the Michael addition involves the conjugate addition of a nucleophile (the Michael donor) to this electrophilic β-carbon. researchgate.net This reaction is a powerful and atom-economical method for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net A wide array of nucleophiles, including enolates, amines, and thiols, can serve as Michael donors. researchgate.net The reaction is typically facilitated by a base, which deprotonates the Michael donor to generate a more potent nucleophile, or by a nucleophilic catalyst. nsf.gov

The efficiency and rate of the Michael addition are influenced by several factors, including the nucleophilicity of the donor, the reaction conditions, and the choice of catalyst. Various catalysts, from simple amines to more complex phosphines, have been shown to effectively promote thiol-acrylate Michael additions. rsc.org

Table 1: Examples of Michael Donors and Catalysts for Reaction with Acrylate Systems
Michael Donor TypeExampleTypical CatalystReference
Carbon NucleophileDiethyl malonateSodium ethoxide researchgate.net
Nitrogen NucleophilePrimary/Secondary AminesOften catalyst-free or weak base researchgate.net
Sulfur NucleophileThiolsAmines, Phosphines (e.g., DMPP, TCEP) rsc.org
Phosphorus NucleophilePhosphinesOften acts as nucleophilic catalyst researchgate.net

Radical Reactions and Atom Transfer Cyclizations

The olefinic bond in this compound is also reactive towards radical species. More specifically, the presence of a bromine atom on the pyridine ring introduces the possibility of engaging in Atom Transfer Radical Cyclization (ATRC). ATRC is a powerful synthetic method for constructing cyclic frameworks. nih.gov This process typically involves the generation of a radical species that then undergoes an intramolecular cyclization, with the key step being the abstraction of a halogen atom from another part of the molecule by a transition metal catalyst. nih.gov

While the title compound itself would require an additional tethered radical precursor to undergo intramolecular ATRC, its structure is relevant to this class of reactions. For example, a suitably designed precursor could undergo a copper- or ruthenium-catalyzed ATRC to form a heterocyclic system where the bromine atom is transferred to terminate the radical chain process. researchgate.netmetu.edu.tr Copper-mediated systems have been successfully employed for the atom transfer radical cyclization of unactivated alkyl bromides to form five-membered rings. rsc.org This methodology highlights the potential for the bromo-substituted pyridine moiety to participate in such transformations.

The process can be generalized as an initial radical addition to an unsaturated system (Atom Transfer Radical Addition, or ATRA), followed by the intramolecular cyclization step (ATRC). nih.gov This tandem sequence allows for the formation of both a carbon-carbon and a carbon-halogen bond in a single, atom-economical step. nih.gov

Table 2: Catalytic Systems for Atom Transfer Radical Cyclization (ATRC) of Bromoalkanes
Catalyst SystemLigandKey FeaturesReference
CuBrMe₆-TREN (Tris[2-(dimethylamino)ethyl]amine)Effective for cyclization of unactivated primary and secondary bromides. rsc.org
CuCl2,2'-BipyridineMediates cyclization of halo-derived substrates, including trichloroacetamides. researchgate.net
[RuCl₂(Cp*)(PPh₃)] / MgPPh₃ (Triphenylphosphine)Allows reactions under mild conditions with high efficiency; Mg acts as a reducing agent. metu.edu.tr

Pericyclic Reactions and Stereochemical Considerations

Pericyclic reactions are concerted processes that proceed through a cyclic transition state, and their stereochemistry is governed by the principles of orbital symmetry. numberanalytics.comspringerprofessional.de As an electron-deficient alkene, this compound is an excellent candidate to participate as the 2π-electron component (dienophile) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.

A defining characteristic of concerted pericyclic reactions is their high degree of stereospecificity. msu.edu The geometry of the reactants directly dictates the stereochemistry of the product. In the case of this compound, its trans (E) configuration across the double bond would be retained in the resulting cyclohexene (B86901) ring product. This means that the 5-bromopyridin-2-yl group and the ethyl ester group will be in a trans relationship in the final adduct.

The stereochemical outcome of these reactions can be predicted using the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry, or by applying Frontier Molecular Orbital (FMO) theory. udel.edu FMO theory considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the diene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the dienophile). numberanalytics.com The electron-withdrawing substituents on the acrylate lower the energy of its LUMO, facilitating a more favorable interaction with the diene's HOMO and increasing the reaction rate.

Table 3: Stereochemical Outcome in a Hypothetical Diels-Alder Reaction
Reactant 1 (Diene)Reactant 2 (Dienophile)Predicted Product StereochemistryGoverning Principle
1,3-ButadieneThis compoundThe 5-bromopyridin-2-yl and ethyl ester groups are trans in the cyclohexene product.Concerted [4+2] cycloaddition is stereospecific. msu.eduutdallas.edu

Advanced Spectroscopic Characterization Methodologies and Interpretations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion

NMR spectroscopy provides unparalleled insight into the molecular structure of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate by mapping the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

One-dimensional NMR experiments are fundamental for the initial structural verification and assignment of the primary molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The ethyl ester group would present as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The two vinyl protons of the acrylate (B77674) moiety are anticipated to appear as two distinct doublets. A large coupling constant (J value), typically around 16 Hz, between these two protons would be definitive proof of the (E)- or trans-configuration across the double bond. The three protons on the 5-bromopyridine ring are expected to resonate in the aromatic region, with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the two substituents.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the ester is typically observed far downfield. The two vinyl carbons and the five carbons of the pyridine (B92270) ring would appear in the intermediate region. The carbon atom bonded to the bromine (C-Br) would show a characteristic chemical shift. The ethyl group carbons would be found in the upfield region. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would further aid in distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are representative chemical shifts (δ) and are not based on experimentally reported data for the title compound.

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Ethyl -CH₃~1.3 (triplet)~14
Ethyl -OCH₂-~4.2 (quartet)~61
Vinyl C=CH-CO~6.5 (doublet, J ≈ 16 Hz)~125
Vinyl Py-CH=C~7.7 (doublet, J ≈ 16 Hz)~142
Pyridine C3-H~7.5 (doublet)~125
Pyridine C4-H~7.9 (doublet of doublets)~141
Pyridine C6-H~8.7 (doublet)~151
Pyridine C2-~153
Pyridine C5-Br-~120
Carbonyl C=O-~166

While specific experimental 2D NMR data for this compound are not widely published, these techniques are crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks. It would clearly show the correlation between the vinyl protons, the protons within the ethyl group, and the adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which is critical for confirming stereochemistry and conformation. For the title compound, a NOESY experiment would be expected to show a spatial correlation between the pyridine C6-H proton and the adjacent vinyl proton (Py-CH=C), which would support the predicted conformation.

Detailed conformational analysis and the study of molecular dynamics often require more advanced NMR techniques. Methods such as variable-temperature (VT) NMR could be employed to study the rotational barriers around the single bonds, for example, the bond connecting the pyridine ring to the vinyl group. Measuring relaxation times (T1 and T2) can also provide insights into the molecular motion and dynamics in solution. However, such specialized studies for this compound have not been reported in the literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By identifying the frequencies at which different bonds vibrate, these methods allow for the confirmation of functional groups.

The IR and Raman spectra of this compound would be dominated by characteristic stretching frequencies of its key functional groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum, characteristic of an α,β-unsaturated ester. The conjugation with the C=C double bond typically lowers the frequency compared to a saturated ester, placing it in the range of 1715-1730 cm⁻¹ . This band would also be present, though potentially weaker, in the Raman spectrum.

Vinyl (C=C) Stretch: The stretching vibration of the carbon-carbon double bond of the acrylate moiety is expected to produce a band in the region of 1630-1650 cm⁻¹ . Its intensity in the IR spectrum can be variable, but it often gives a strong signal in the Raman spectrum due to the polarizability of the π-bond system.

The substituted pyridine ring gives rise to several characteristic vibrational modes.

Ring C=C and C=N Stretching: A series of bands, typically in the 1400-1610 cm⁻¹ region, are characteristic of the aromatic ring stretching vibrations.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring would be expected in the 750-900 cm⁻¹ region, with the exact positions being sensitive to the substitution pattern.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a band in the lower frequency region of the spectrum, typically between 500-650 cm⁻¹ .

Table 2: Predicted IR and Raman Vibrational Frequencies Note: These are representative frequencies (cm⁻¹) and are not based on experimentally reported data for the title compound.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Expected Intensity (IR/Raman)
C-H Stretch (sp²)Vinyl & Pyridine3000-3100Medium / Medium
C-H Stretch (sp³)Ethyl2850-3000Medium / Strong
C=O StretchEster Carbonyl1715-1730Strong / Medium
C=C StretchVinyl1630-1650Medium / Strong
C=C, C=N StretchPyridine Ring1400-1610Medium-Strong / Medium-Strong
C-O StretchEster1150-1250Strong / Weak
C-Br StretchBromo-Pyridine500-650Medium / Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Furthermore, the fragmentation patterns observed offer a veritable fingerprint of the molecule's structure.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass with very high precision. For this compound, with a chemical formula of C₁₀H₁₀BrNO₂, the theoretical monoisotopic mass can be calculated with a high degree of accuracy. The presence of bromine is particularly noteworthy due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion [M]⁺ and its fragments, with two peaks of almost equal intensity separated by approximately 2 Da.

HRMS analysis would be expected to yield a precise mass for the molecular ion, which can be compared to the calculated value to confirm the elemental composition.

Table 1: Theoretical Mass Data for this compound

Ion Formula Isotope Theoretical Exact Mass (Da)
[C₁₀H₁₀⁷⁹BrNO₂]⁺ ⁷⁹Br 254.9949

This interactive table allows for sorting of the data by clicking on the column headers.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. This fragmentation provides detailed information about the molecule's connectivity and structural motifs. For this compound, the fragmentation is anticipated to occur at the most labile bonds, primarily within the acrylate side chain and at the bond connecting it to the pyridine ring.

Key predictable fragmentation pathways include:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester group could lead to the loss of an ethoxy radical, resulting in a prominent acylium ion.

Loss of ethylene (B1197577) (-C₂H₄): A McLafferty rearrangement could lead to the elimination of ethylene from the ethyl ester group.

Cleavage of the acrylate chain: Fragmentation of the bond between the pyridine ring and the acrylate side chain would yield ions corresponding to the bromopyridinyl cation and the ethyl acrylate radical, or vice versa.

Loss of bromine: While less common for aryl bromides under standard electron ionization conditions, the loss of the bromine atom could also be observed.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

Proposed Fragment Structure Chemical Formula Predicted m/z (for ⁷⁹Br) Predicted m/z (for ⁸¹Br)
[M - OC₂H₅]⁺ [C₈H₆BrNO]⁺ 210.9654 212.9634
[M - C₂H₄]⁺ [C₈H₆BrNO₂]⁺ 228.9607 230.9587

This interactive table allows for sorting of the data by clicking on the column headers.

The analysis of these fragmentation patterns in an MS/MS experiment would be crucial for confirming the identity and isomeric structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum is particularly sensitive to the extent of conjugation in a molecule.

For this compound, the structure comprises a pyridine ring conjugated with an acrylate system. This extended π-system is expected to give rise to characteristic absorption bands. The principal electronic transitions anticipated are π → π* and n → π*. libretexts.org

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation in the molecule, these transitions are expected to be of high intensity and occur at longer wavelengths (lower energy) compared to non-conjugated systems.

n → π transitions:* These involve the excitation of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atoms of the ester group) to a π* antibonding orbital. These transitions are typically of lower intensity than π → π* transitions. libretexts.org

While specific experimental data for this compound is not available, analogous conjugated pyridine derivatives exhibit strong absorption in the UV region. For instance, pyridine itself shows absorption maxima around 254 nm. sielc.com The extended conjugation in the title compound would be expected to shift this absorption to a significantly longer wavelength.

Table 3: Expected UV-Vis Absorption Data for this compound

Electronic Transition Expected Wavelength Range (λmax) Relative Intensity
π → π* 280 - 350 nm High

This interactive table allows for sorting of the data by clicking on the column headers.

The exact position and intensity of the absorption maxima would be influenced by the solvent polarity, with more polar solvents potentially causing shifts in the absorption bands. A detailed analysis of the UV-Vis spectrum would provide valuable information on the electronic structure and the effects of substitution on the conjugated system.

Computational and Theoretical Studies on E Ethyl 3 5 Bromopyridin 2 Yl Acrylate

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

The foundational step in the computational analysis of a molecule is the optimization of its geometry. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the lowest energy state on the potential energy surface. For this purpose, Density Functional Theory (DFT) is a widely used and reliable method.

Typically, a functional, such as B3LYP, would be combined with a basis set (e.g., 6-311+G(d,p)) to perform the calculations. The output of this process would be a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values are often compared with experimental data, such as those from X-ray crystallography, to validate the computational model. For instance, a study on ethyl 5-amino-2-bromoisonicotinate utilized the B3LYP/6-311+G(d,p) level of theory to optimize its molecular structure, finding good correlation with single-crystal X-ray diffraction data. nih.gov A similar approach would be essential for (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate, but the results of such calculations are not currently available.

Interactive Data Table: Hypothetical Optimized Geometric Parameters (Illustrative Only)

ParameterAtom 1Atom 2Atom 3Atom 4Theoretical Value (DFT)Experimental Value (XRD)
Bond Length C1C2--Data not availableData not available
Bond Angle C1C2C3-Data not availableData not available
Dihedral Angle C1C2C3C4Data not availableData not available
Note: This table illustrates the type of data that would be generated from DFT geometry optimization. No published data exists for this compound.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potentials (MEP)

Understanding the electronic structure is key to predicting a molecule's reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap (ΔE) between these two orbitals is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests a more reactive molecule.

The Molecular Electrostatic Potential (MEP) map is another vital tool. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This allows for the prediction of sites for electrophilic and nucleophilic attack. For related brominated pyridine (B92270) derivatives, DFT calculations have been used to generate HOMO, LUMO, and MEP surfaces to identify active sites. nih.gov However, specific energy values and MEP plots for this compound have not been published.

Interactive Data Table: Illustrative Frontier Orbital Energies

MoleculeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
This compoundData not availableData not availableData not available
Ethyl 5-amino-2-bromoisonicotinate nih.gov-6.2700-2.17694.0931
Note: This table provides an example from a related molecule to illustrate the concept. No published data exists for the target compound.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry can elucidate the step-by-step pathways of chemical reactions, including the characterization of transient transition states. This involves mapping the energy landscape of the reaction.

Spectroscopic Parameter Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For instance, theoretical calculations using methods like Time-Dependent DFT (TD-DFT) can predict UV-Visible absorption spectra, while other methods can compute theoretical NMR chemical shifts and IR vibrational frequencies. dntb.gov.ua This comparison serves as a powerful tool for structural elucidation. Studies on other novel acrylate (B77674) derivatives have successfully used DFT to compute spectroscopic data that are in good agreement with experimental findings. dntb.gov.ua However, a dedicated study validating the experimental spectra of this compound with theoretical predictions has not been reported.

Applications and Derivatization in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

In the field of organic chemistry, (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate serves as a pivotal intermediate for constructing elaborate molecular structures. The presence of multiple reactive sites within a single, stable molecule allows for sequential and site-selective reactions, providing a streamlined pathway to complex target compounds.

Building Block for Heterocyclic Scaffolds

Heterocyclic compounds, particularly those containing nitrogen, form the structural core of countless pharmaceuticals, agrochemicals, and natural products. ossila.com The title compound is an exemplary building block for synthesizing more intricate heterocyclic systems. The bromopyridine unit can be elaborated through various cross-coupling reactions, while the acrylate (B77674) portion can participate in cycloadditions or conjugate additions to build new rings.

For instance, the bromine atom at the 5-position of the pyridine (B92270) ring is susceptible to substitution, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, effectively expanding the molecular framework. A prime example of a similar transformation is the Heck reaction, where a brominated pyridine is coupled with an acrylate to form the initial scaffold. chemicalbook.com This reactivity highlights the compound's potential in combinatorial chemistry for the rapid generation of compound libraries.

Precursor for Advanced Organic Transformations

The distinct reactivity of the bromine atom and the acrylate group makes this compound an ideal precursor for a multitude of advanced organic transformations. The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in modern synthetic chemistry.

Key transformations involving this precursor include:

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom facilitates reactions such as Suzuki-Miyaura (coupling with boronic acids), Stille (with organotin compounds), Heck (with alkenes), and Buchwald-Hartwig amination (with amines), allowing for the attachment of diverse functional groups.

Michael Addition: The electron-deficient double bond of the acrylate system is an excellent Michael acceptor, readily reacting with nucleophiles like amines, thiols, and carbanions to form new carbon-carbon or carbon-heteroatom bonds at the β-position.

Derivatization of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an allylic alcohol, or transesterified, providing further avenues for molecular diversification.

Table 1: Potential Synthetic Transformations of this compound
Reaction TypeReactive SitePotential Reagent(s)Resulting Functional Group/Scaffold
Suzuki-Miyaura CouplingC-Br bondAryl/vinyl boronic acids, Pd catalyst, BaseBi-aryl or styrenyl pyridine derivative
Buchwald-Hartwig AminationC-Br bondPrimary/secondary amines, Pd catalyst, Base5-amino-substituted pyridine derivative
Michael AdditionAcrylate C=C double bondAmines, Thiols, Enolatesβ-substituted propionate (B1217596) derivative
HydrolysisEster (COOEt)Aqueous acid or base(E)-3-(5-bromopyridin-2-yl)acrylic acid

Monomer in Polymer Chemistry and Advanced Materials Development

The acrylate functionality positions this compound as a valuable monomer for creating functional polymers. The incorporation of the bromopyridine moiety into a polymer backbone introduces specific electronic, optical, and coordination properties that are not present in simple polyacrylates. wikipedia.org

Synthesis of Pyridine-Functionalized Polyacrylates

This compound can be homopolymerized or copolymerized with other vinyl or acrylate monomers (e.g., methyl methacrylate, styrene) through various polymerization techniques, such as conventional free radical polymerization or controlled/"living" radical polymerization (e.g., ATRP). researchgate.net This process yields polyacrylates with pendant bromopyridine groups regularly spaced along the polymer chain.

The resulting pyridine-functionalized polymers are of significant interest because the pyridine nitrogen atom can be used to alter the polymer's properties, for instance, by protonation or coordination with metal ions. The bromine atom remains available for post-polymerization modification, allowing for the synthesis of highly complex functional materials from a single polymeric precursor.

Exploration in Optoelectronic and Sensing Materials

Polymers containing pyridine units are increasingly explored for their applications in optoelectronics and chemical sensing. researchgate.netst-andrews.ac.uk The pyridine ring can influence the polymer's photophysical properties, such as fluorescence and charge transport, making these materials suitable for use in devices like light-emitting diodes (LEDs). st-andrews.ac.uk

Furthermore, the nitrogen atom in the pyridine ring acts as a Lewis base, providing a specific binding site for metal ions or protons. mit.edunih.gov This interaction can induce a measurable change in the polymer's optical or electronic properties, such as a shift in absorption or a change in fluorescence intensity. nih.govrsc.org Consequently, polymers derived from this compound are promising candidates for the development of selective and sensitive chemical sensors for environmental or biological monitoring. rsc.org For example, research has shown that conjugated polymers with 2,6-substituted pyridine derivatives can act as highly selective sensors for palladium ions. rsc.org

Table 2: Research Findings on Pyridine-Containing Polymers
Polymer TypeKey FeaturePotential ApplicationObserved Phenomenon
Poly(p-pyridinium phenylene ethynylene)sProton-responsive pyridine unitspH sensorFluorescence intensity changes with addition of acid or base. nih.gov
Amphiphilic Pyridine CopolymersN-atom and adjacent -OH group as binding sitesMetal ion sensorDemonstrated high sensitivity for detecting specific metal ions in solution. mit.edu
2,6-Substituted Pyridine PolymersSpatial matching for metal bindingPalladium (Pd²⁺) sensorHigh selectivity and sensitivity for palladium ions observed via UV-Vis and fluorescence changes. rsc.org

Development of Catalytic Systems and Ligands

The structure of this compound is well-suited for its use as a precursor in the synthesis of ligands for catalysis. The pyridine nitrogen is a classic coordination site for a wide range of transition metals. By chemically modifying the molecule, bidentate or polydentate ligands can be created, which are crucial for the stability and activity of many catalytic metal complexes.

For example, the bromine atom can be substituted with another donor group, such as a phosphine (B1218219) or a second nitrogen-containing heterocycle, to create a chelating ligand. The resulting ligand could then be complexed with metals like palladium, nickel, or rhodium. Such complexes are central to catalytic processes for forming carbon-carbon and carbon-heteroatom bonds, which are vital in the fine chemicals and pharmaceutical industries. The acrylate portion could also be modified to introduce another coordination site or to attach the resulting metal complex to a solid support, creating a recyclable heterogeneous catalyst. While direct catalytic applications of this specific molecule are an emerging area, the principles of ligand design strongly support its potential in developing novel catalytic systems.

Future Research Directions and Unexplored Avenues for E Ethyl 3 5 Bromopyridin 2 Yl Acrylate

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on the synthesis of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate should focus on moving beyond traditional cross-coupling reactions towards more sustainable and scalable approaches.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including enhanced safety, improved reproducibility, and facile scalability. The application of flow chemistry to the synthesis of pyridine (B92270) derivatives has already shown promise. beilstein-journals.org Future investigations could focus on developing a continuous-flow process for the synthesis of this compound, potentially integrating reaction and purification steps. This would not only increase the efficiency of its production but also allow for the rapid generation of analogues for screening purposes.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Research into the biocatalytic synthesis of functionalized acrylates is an active area. nih.gov A key avenue for future research would be the exploration of enzymes, such as transaminases or hydrolases, to either synthesize the bromopyridine precursor or to directly catalyze the formation of the acrylate (B77674) moiety. This could lead to a greener and more sustainable route to the target molecule.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. The photocatalytic synthesis of substituted pyridines has been demonstrated, and this approach could be adapted for the synthesis of this compound. mdpi.comwikipedia.org Future work could explore the use of novel photoredox catalysts to mediate the coupling of a suitable bromopyridine precursor with an acrylate derivative, potentially avoiding the need for pre-functionalized starting materials and reducing waste.

Synthetic MethodologyPotential AdvantagesKey Research Focus
Flow Chemistry Increased safety, scalability, and reproducibility.Development of an integrated continuous-flow synthesis and purification process.
Biocatalysis High selectivity, mild reaction conditions, and sustainability.Identification and engineering of enzymes for the synthesis of the bromopyridine precursor or the final acrylate product.
Photocatalysis Mild reaction conditions, high functional group tolerance, and novel reactivity.Design of photocatalytic systems for the direct C-H functionalization of bromopyridines with acrylates.

Advanced Reactivity Studies with Emerging Reagents

Understanding the reactivity of this compound with a new generation of reagents is crucial for unlocking its full synthetic potential. The presence of both an electron-deficient pyridine ring and a reactive acrylate moiety suggests a rich and varied chemistry waiting to be explored.

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly desirable. Late-stage functionalization (LSF) of pyridine rings has become a powerful strategy in drug discovery and materials science. Future research should investigate the selective LSF of this compound at various positions on the pyridine ring. This could involve C-H activation strategies to introduce new functional groups, providing rapid access to a library of derivatives with diverse properties. nih.govrsc.org

Organometallic Catalysis: Transition-metal catalysis has revolutionized organic synthesis. While traditional cross-coupling reactions are used to synthesize the title compound, the exploration of more advanced organometallic transformations is a promising avenue. For instance, rhodium-catalyzed C-H activation could be employed to directly couple the pyridine ring with various partners. beilstein-journals.org Dual-catalysis approaches, combining two different metal catalysts to achieve novel transformations, could also be explored to access unprecedented molecular architectures based on the this compound scaffold.

Electro-organic Synthesis: Electrochemistry offers a unique and sustainable way to generate reactive intermediates and drive chemical reactions. The electrochemical synthesis and modification of pyridine derivatives is an emerging area of interest. researchgate.net Future studies could focus on the electrochemical reduction or oxidation of this compound to generate radical ions or other reactive species. These intermediates could then be trapped with various electrophiles or nucleophiles to create a range of novel compounds.

Reactivity AreaEmerging Reagents/TechniquesPotential Outcomes
Late-Stage Functionalization C-H activation reagents, photoredox catalysts.Rapid generation of diverse analogues with tailored properties.
Organometallic Catalysis Rhodium and other transition metal catalysts for C-H activation, dual catalytic systems.Access to novel and complex molecular architectures.
Electro-organic Synthesis Electrochemical cells, redox mediators.Sustainable and controlled functionalization via radical ion intermediates.

Interdisciplinary Applications and Design of Tailored Materials

The unique combination of a bromopyridine and an ethyl acrylate moiety in this compound makes it an attractive building block for the creation of functional materials with applications in diverse fields.

Optoelectronic Materials: Pyridine-containing polymers have shown significant promise for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their electron-transporting properties. st-andrews.ac.ukst-andrews.ac.ukdtic.mildtic.mil The bromine atom on the pyridine ring of the title compound provides a handle for further polymerization reactions, such as Suzuki or Stille coupling. Future research could focus on the synthesis of polymers incorporating the this compound monomer and the investigation of their photophysical and electronic properties for potential applications in OLEDs, organic photovoltaics (OPVs), and sensors.

Biomaterials and Hydrogels: Acrylate-based polymers are widely used in the development of biomaterials, including hydrogels for drug delivery and tissue engineering. nih.govresearchgate.netresearchgate.net The pyridine moiety can introduce specific properties, such as pH-responsiveness or metal-coordination capabilities, into these materials. Future work could explore the incorporation of this compound into hydrogel networks. The bromine atom could be used for post-polymerization modification to attach bioactive molecules. The resulting hydrogels could be investigated for controlled drug release, as scaffolds for cell culture, or as antimicrobial surfaces, given that pyridine derivatives have shown antimicrobial activity. mdpi.com

Medicinal Chemistry and Drug Design: Bromopyridine derivatives are prevalent scaffolds in medicinal chemistry, appearing in numerous approved drugs. nih.gov The acrylate group in this compound can act as a Michael acceptor, allowing for covalent modification of biological targets. This opens up possibilities for its use as a starting point for the design of targeted covalent inhibitors. Future research in this area would involve the synthesis of analogues and their evaluation in various biological assays to explore their potential as anticancer, anti-inflammatory, or antimicrobial agents. The diverse biological activities of marine bromopyrrole alkaloids, which share structural similarities, further support the potential of this compound class in drug discovery. nih.gov

Application AreaMaterial TypeKey Research Focus
Optoelectronics Conjugated PolymersSynthesis of polymers and evaluation of their electroluminescent and photovoltaic properties.
Biomaterials Functional HydrogelsDevelopment of smart hydrogels for drug delivery, tissue engineering, and antimicrobial coatings.
Medicinal Chemistry Bioactive Small MoleculesDesign and synthesis of analogues as potential therapeutic agents, including covalent inhibitors.

Q & A

Q. What are the standard synthetic routes for (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including halogenation, cross-coupling, and esterification. A common approach is the Heck reaction between 5-bromo-2-iodopyridine and ethyl acrylate, catalyzed by palladium complexes under inert conditions (e.g., N₂ atmosphere). Key parameters for optimization include:

  • Catalyst selection : Pd(OAc)₂ with ligands like PPh₃ for improved yield .
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature : 80–100°C balances reactivity and side-product suppression .
    Post-reaction purification via column chromatography (hexane/ethyl acetate gradients) ensures >95% purity .

Q. How is the stereochemical integrity of the (E)-isomer validated during synthesis?

The (E)-configuration is confirmed using:

  • 1H NMR : Coupling constants (J = 12–16 Hz for trans-vinylic protons) .
  • X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., SHELXL refinement) .
  • HPLC with chiral columns : Retention time comparison against (Z)-isomer standards .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR (1H/13C) : Assigns proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and carbon backbone .
  • IR spectroscopy : Confirms acrylate C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 286) .

Advanced Questions

Q. How can computational methods like DFT predict reactivity trends in this compound?

Density functional theory (DFT) calculates:

  • Electrophilicity indices : Identifies reactive sites (e.g., acrylate β-carbon for nucleophilic attacks) .
  • Frontier molecular orbitals (FMOs) : Predicts regioselectivity in cross-coupling reactions .
  • Solvent effects : COSMO-RS models simulate solvent interactions to optimize reaction media .

Q. What strategies resolve contradictions in crystallographic data for this compound?

Discrepancies in bond lengths/angles are addressed via:

  • Multi-software validation : Cross-checking SHELXL (for small molecules) vs. PHENIX (for macromolecules) .
  • Twinned data refinement : SHELXD resolves overlapping reflections in twinned crystals .
  • Disorder modeling : Partial occupancy refinement for flexible groups (e.g., ethyl ester) .

Q. How does bromine substitution at the pyridine 5-position influence reactivity compared to other halogens?

Comparative studies with chloro/fluoro analogs reveal:

  • Electrophilic substitution : Bromine’s higher polarizability enhances electrophilic aromatic substitution rates .
  • Suzuki coupling : Br vs. Cl substituents show 20% higher yields with Pd catalysts due to better leaving-group ability .
  • Steric effects : Bromine’s larger size may hinder access to the pyridine N-atom in coordination complexes .

Q. What are the challenges in optimizing catalytic systems for asymmetric derivatization of this compound?

Key issues include:

  • Catalyst poisoning : Bromine can deactivate transition metals (e.g., Pd) via σ-donation. Mitigated using bulky ligands (e.g., Josiphos) .
  • Enantioselectivity control : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis improve stereocontrol .
  • Side reactions : Acrylate polymerization minimized via low-temperature protocols (<0°C) .

Methodological Insights

Q. How to design a kinetic study for acrylate moiety reactions in this compound?

  • Stopped-flow UV-Vis : Monitors real-time decay of acrylate absorbance (λmax ~250 nm) under varying pH/temperature .
  • Isotopic labeling : 13C-labeled acrylate tracks reaction pathways via NMR .
  • Competition experiments : Compare reaction rates with methyl/tert-butyl acrylates to assess steric/electronic effects .

Q. What experimental and computational approaches validate bioactivity mechanisms?

  • Molecular docking : Simulates binding to target proteins (e.g., kinases) using AutoDock Vina .
  • Surface plasmon resonance (SPR) : Measures binding affinities (KD values) for enzyme inhibition studies .
  • Metabolite profiling : LC-MS identifies degradation products in biological matrices .

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